[(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans
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Overview
Description
[(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol It is a derivative of cyclohexane, featuring a sulfonamide group attached to a methyl-substituted cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans typically involves the reaction of 4-methylcyclohexylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, industrial production may involve the use of more robust purification methods, such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
[(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanesulfonamide: Similar structure but without the methyl substitution.
Methanesulfonamide: Lacks the cyclohexyl ring.
Tosylamide: Contains a toluene ring instead of a cyclohexyl ring.
Uniqueness
[(1r,4r)-4-methylcyclohexyl]methanesulfonamide, trans is unique due to its specific stereochemistry and the presence of both a cyclohexyl ring and a sulfonamide group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2357231-02-6 |
---|---|
Molecular Formula |
C8H17NO2S |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
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